molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone

Cat. No. B2465667
CAS RN: 146138-35-4
M. Wt: 328.364
InChI Key: VVLSACONYHRJOL-UHFFFAOYSA-N
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Description

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, commonly known as A-Phenoxy-2-Propanol (APP), is a synthetic compound that has a wide range of applications in the scientific and medical fields. APP is a versatile compound that has been studied extensively for its potential to act as a drug, a catalyst, and a reagent in various laboratory experiments.

Scientific Research Applications

Synthesis of Derivatives and Protecting Groups

  • The compound 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone and its derivatives have been synthesized for various applications. A derivative was prepared through a series of reactions involving indole and chloroacetylchloride, which was then utilized in aldol condensation to yield various final derivatives. These compounds were evaluated for their anti-inflammatory activity in animal models, suggesting their potential in medicinal chemistry (Rehman, Saini, & Kumar, 2022). Furthermore, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), was introduced for protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating the compound's utility in chemical synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Mechanochemistry and Pharmaceutical Detoxification

  • The compound was also studied in the context of mechanochemistry for the detoxification of expired pharmaceuticals. A commercial medication containing ibuprofen was submitted to prolonged milling, leading to various degradation products. This study highlights the potential of mechanochemistry in pharmaceutical waste management and environmental protection (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).

Antimicrobial and Antifungal Applications

  • Several studies focused on synthesizing derivatives of the compound and evaluating their antimicrobial and antifungal activities. One study described the synthesis of novel chalcone derivatives with significant antimicrobial activity against various bacterial species. The structure elucidation of these compounds was performed using spectral studies, highlighting the importance of structural analysis in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011). Another study isolated seven constituents from a plant extract, including a derivative of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, which demonstrated antifungal activity, indicating its potential in the development of new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).

Structural Chemistry and Anti-inflammatory Activity

  • The structural chemistry of compounds related to 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone was studied, and their anti-inflammatory activity was evaluated in vivo on Wistar strain albino rats. The study demonstrates the compound's potential in developing anti-inflammatory drugs and the importance of understanding the relationship between structure and activity (Singh, Dowarah, Tewari, & Geiger, 2020).

properties

IUPAC Name

1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLSACONYHRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone

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